2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Process Chemistry Route Scouting Olaparib Synthesis

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 1174044-71-3) is a functionalized phthalazinone-benzoic acid hybrid that serves as a late-stage advanced intermediate for the FDA-approved PARP inhibitor olaparib (Lynparza) and its structural analogs. The compound integrates the phthalazinone pharmacophore core with a 2-fluorobenzoic acid moiety, enabling direct amide coupling with piperazine derivatives—the final bond-forming step before olaparib API assembly.

Molecular Formula C17H13FN2O4
Molecular Weight 328.29 g/mol
CAS No. 1174044-71-3
Cat. No. B1399547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
CAS1174044-71-3
Molecular FormulaC17H13FN2O4
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O
InChIInChI=1S/C17H13FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h2-7H,8H2,1H3,(H,20,21)(H,22,23)
InChIKeyUBFACEFMPYXIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 1174044-71-3): Sourcing Guide for the Phthalazinone Intermediate in PARP Inhibitor Synthesis


2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 1174044-71-3) is a functionalized phthalazinone-benzoic acid hybrid that serves as a late-stage advanced intermediate for the FDA-approved PARP inhibitor olaparib (Lynparza) and its structural analogs [1]. The compound integrates the phthalazinone pharmacophore core with a 2-fluorobenzoic acid moiety, enabling direct amide coupling with piperazine derivatives—the final bond-forming step before olaparib API assembly . Commercially available at purities typically in the 95–98+% range from multiple suppliers, this intermediate is procured by pharmaceutical CDMOs and generic API manufacturers for late-stage convergent synthesis rather than de novo phthalazinone construction .

Why Generic Substitution of Phthalazinone Intermediates (1174044-71-3) Risks Synthetic Route Failure in Olaparib Manufacturing


Phthalazinone-based PARP inhibitor intermediates are not interchangeable commodities. The 8-methoxy substitution pattern on the phthalazinone ring of CAS 1174044-71-3 is structurally distinct from the des-methoxy analog (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, CAS 763114-26-7) used in the earlier medicinal chemistry route and generic olaparib filings [1]. The methoxy group alters electronic properties at the phthalazinone N2 position, affecting reactivity in downstream Negishi coupling and amidation steps . Furthermore, route-dependent impurity profiles differ substantially: the hydrazine-based original route carries a genotoxic impurity risk with a stringent ICH M7 limit of 65 ppm hydrazine in the API, whereas the phthalhydrazide-based route avoids hydrazine entirely . Sourcing the correct intermediate is not merely a catalog pick—it determines whether the downstream quality target product profile can be met without costly re-purification or re-validation of the regulatory impurity filing .

Quantitative Head-to-Head Evidence: Where CAS 1174044-71-3 Outperforms Its Closest Intermediate Analogs


Three-Step Convergent Route Achieves 62% Overall Yield vs. 46% for the Original Six-Step Medicinal Chemistry Route

The phthalhydrazide-based convergent route accessing the target phthalazinone-benzoic acid intermediate (compound 5) achieved a three-step overall yield of 62% from phthalhydrazide (10). This significantly exceeds the original medicinal chemistry route, which proceeded in six linear steps with an overall yield of only 46% [1]. A subsequent telescoped process optimization of the original route further eroded the yield to just 34% [1]. Two alternative convergent routes reported by Wang et al. delivered only 49% and 29% overall yields, respectively, and still required hydrazine hydrate for phthalazinone ring construction [1].

Process Chemistry Route Scouting Olaparib Synthesis Convergent Synthesis

Process Mass Intensity Reduced by 18.4% to 34.04 kg/kg vs. Original Route at 41.73 kg/kg

The new convergent route employing phthalhydrazide reduced the Process Mass Intensity (PMI)—the total mass of materials used per unit mass of product—to 34.04 kg/kg intermediate, compared with 41.73 kg/kg for the original medicinal chemistry route, representing an 18.4% reduction in total material consumption [1]. This metric encompasses all solvents, reagents, and auxiliary materials consumed per kilogram of the target phthalazinone-benzoic acid intermediate produced.

Green Chemistry Process Mass Intensity Sustainability Metrics Olaparib Manufacturing

Genotoxic Hydrazine Risk Eliminated: Hydrazine-Free Route vs. ICH M7 Limit of 65 ppm in Olaparib API

The original medicinal chemistry route and multiple prior-art convergent routes all required hydrazine hydrate to construct the phthalazinone ring, introducing a Class 1 genotoxic impurity concern. Per ICH M7 guidelines and based on the 600 mg daily olaparib dose, the maximum allowable hydrazine level in olaparib API is calculated at 65 ppm (39 μg/day threshold) [1]. The phthalhydrazide-based route completely avoids hydrazine hydrate by using the pre-formed phthalhydrazide heterocycle as the starting material, eliminating the genotoxic impurity risk at its source rather than relying on downstream purging and analytical control [1].

Genotoxic Impurities ICH M7 Regulatory CMC Olaparib Quality Control

Pd Content Controlled Below 10 ppm and HPLC Purity of 99.82% Achieved in the Coupling Intermediate 12

The Negishi coupling product (compound 12, the immediate precursor to the target intermediate) was crystallized from ethyl acetate/n-hexane to deliver an HPLC purity of 99.82% with residual palladium content below 10 ppm as measured by ICP-OES [1]. The Pd(PPh₃)₄/Pd(dppf)Cl₂ dual-catalyst system achieved 80% coupling yield, significantly outperforming any single palladium catalyst screened: Pd(PPh₃)₄ alone gave only 32.7% (at 2 mol%) and 52.3% (at 4 mol%), while Pd(dppf)Cl₂ alone gave 26.2% (at 2 mol%) and 48.7% (at 4 mol%) [1]. The subsequent hydrolysis step delivered the final intermediate 5 at 85% yield [1].

Heavy Metal Control Negishi Coupling Palladium Removal Pharmaceutical Quality

Chlorination Step Optimized to 92% Yield via Sequential POCl₃ Treatment and Acidic Hydrolysis of Dichloro Byproduct

In the chlorination of phthalhydrazide to 4-chlorophthalazin-1(2H)-one (11), systematic screening of chlorinating reagents showed phosphorus oxychloride (POCl₃, 5.0 equiv at 110°C) to be optimal, but it produced a mixture of the desired monochloro product (11, 40%) and the undesired dichloro byproduct (11′, 50%) [1]. A critical process innovation was discovered: the dichloro byproduct 11′ could be nearly quantitatively converted to the desired monochloro product 11 by simple acidic hydrolysis during aqueous workup—stirring the quenched reaction mixture overnight in acidic media converted >90% of 11′ to 11, achieving an effective 92% isolated yield at 500 g scale with 99.14% HPLC purity [1]. Without this byproduct recycling step, the maximum achievable yield under the same conditions would have been only 40% [1].

Chlorination Optimization Phthalhydrazide Byproduct Recycling Process Robustness

Optimal Procurement and Application Scenarios for CAS 1174044-71-3 in Olaparib and PARP Inhibitor Development Pipelines


Generic Olaparib API Manufacturing: Route Selection Anchored on the Phthalhydrazide Convergent Strategy

ANDAs (Abbreviated New Drug Applications) for generic olaparib (following Lynparza patent expiry) require demonstrating both cost competitiveness and regulatory compliance. Sourcing intermediates consistent with the phthalhydrazide-based convergent route enables manufacturers to: (a) achieve an overall intermediate yield of 62% from phthalhydrazide (vs. 34–46% for hydrazine-dependent routes), directly reducing cost of goods [1]; (b) eliminate the need for hydrazine genotoxic impurity control validated to the ICH M7 threshold of 65 ppm in the API [1]; and (c) document a PMI of 34.04 kg/kg—an 18.4% reduction versus the original route—as part of the Environmental Assessment submitted with the ANDA [1]. For procurement, this means qualifying suppliers capable of delivering the methoxy-substituted phthalazinone intermediate at ≥95% purity with demonstrated control of Pd residues below 10 ppm [1].

Process Development and Scale-Up for CDMOs: De-Risking the Negishi Coupling at Kilo-Lab to Pilot Scale

Contract Development and Manufacturing Organizations (CDMOs) tasked with scaling olaparib intermediate production face two critical challenges in the Negishi coupling: achieving acceptable yield and controlling residual palladium. The Pd(PPh₃)₄/Pd(dppf)Cl₂ dual-catalyst system (2 mol% each) delivers an 80% coupling yield versus only 26.2–52.3% for any single palladium catalyst tested [1], and the ethyl acetate/n-hexane crystallization protocol has been demonstrated to reduce Pd to below 10 ppm (USP oral drug limit) while achieving 99.82% HPLC purity [1]. CDMOs adopting this intermediate route can bypass additional metal scavenging unit operations (e.g., Si-thiol resin columns, charcoal treatment) that add solvent volume, processing time, and capital equipment requirements [1].

PARP Inhibitor Analog Discovery: Late-Stage Diversification from a Common Phthalazinone-Benzoic Acid Scaffold

Medicinal chemistry programs exploring next-generation PARP inhibitors (PARP-1 selective, PARP-1/HDAC dual inhibitors, or PARP-targeted PROTACs) require a versatile late-stage intermediate with a free carboxylic acid handle for amide coupling with diverse amine fragments. CAS 1174044-71-3 provides exactly this: the phthalazinone core is pre-assembled and the benzoic acid is positioned for HBTU- or CDI-mediated amidation with substituted piperazines [2]. Researchers synthesizing novel phthalazinone PARP-1 inhibitors, such as compounds B1 and B16 (IC₅₀ = 7.8 nM vs. olaparib IC₅₀ = 5 nM against PARP-1), or dual PARP-1/HDAC inhibitors, can procure this intermediate to bypass the 4–6 step linear phthalazinone construction, enabling rapid SAR exploration through parallel amide library synthesis [2].

Olaparib Crystalline Form A Manufacturing: Intermediate Purity as a Critical Quality Attribute for Polymorph Control

The preparation of Olaparib crystalline Form A proceeds via amidation of the phthalazinone-benzoic acid intermediate (corresponding to CAS 763114-26-7 or its methoxy analog) with N-Boc-piperazine, followed by Boc deprotection and cyclopropanecarbonyl chloride coupling, yielding the crude API which is then crystallized from ethanol/water to obtain polymorph A at 51% overall yield over three steps from the intermediate [3]. Impurity profiles carried forward from the intermediate—including des-fluoro analogs, hydrolyzed ester byproducts, and residual palladium species—directly influence the polymorphic outcome and crystal habit of Form A [3]. Procurement specifications for this application must include HPLC purity ≥98%, single impurity ≤0.5%, and residual Pd ≤10 ppm as critical quality attributes to ensure reproducible Form A crystallization [1].

Quote Request

Request a Quote for 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.